molecular formula C10H9ClN2O2 B1462869 Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 885271-51-2

Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1462869
CAS No.: 885271-51-2
M. Wt: 224.64 g/mol
InChI Key: GIGAHGCKVFWBNI-UHFFFAOYSA-N
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Description

Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.65 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 224.65 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

  • Novel Compound Synthesis

    Research has demonstrated the synthesis of novel derivatives from Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate, including the preparation of various halogenated analogues of metiamide and cimetidine, highlighting its utility in creating histamine H2-receptor antagonists (Brown, Shaw, & Durant, 1980). Another study presented the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, exploring their potential anti-inflammatory and analgesic properties (Abignente et al., 1982).

  • Optical Properties

    The synthesis and characterization of novel compounds derived from this compound have been explored, revealing insights into their optical properties. For instance, a study focused on the fluorescence characteristics of compounds synthesized from ethyl 3-aryl-1H-pyrazole-5-carboxylate and their correlation with molecular orbital structures (Yan-qing Ge et al., 2014).

Chemical Reactions and Mechanisms

  • Cyclocondensation Reactions: Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a derivative, undergoes selective cyclocondensation, highlighting the versatility of this compound in synthesizing pyrazolo[3,4-b]pyridin-3-ones, a process that contributes to the development of new chemical entities (Lebedˈ et al., 2012).

Material Science and Coordination Chemistry

  • Coordination Polymers: The compound has been used in the synthesis of coordination polymers, demonstrating its utility in material science for constructing structures with potential photoluminescent and magnetic properties. Research into 3-position substituted imidazo[1,2-a]pyridine ligands, derived from this compound, has led to the development of one-dimensional coordination polymers, showcasing the compound's role in the formation of advanced materials with unique properties (Jiang & Yong, 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine derivatives, which include Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate, have been recognized as important structural motifs in numerous bioactive molecules . They have shown a broad range of biological activities and have been widely studied in drug molecules . Therefore, future research could focus on exploring new derivatives of imidazo[1,2-a]pyridine and their potential applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGAHGCKVFWBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670236
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-51-2
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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